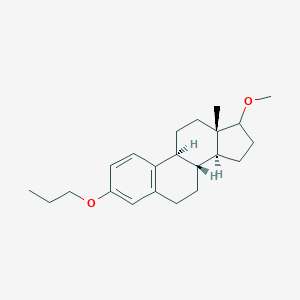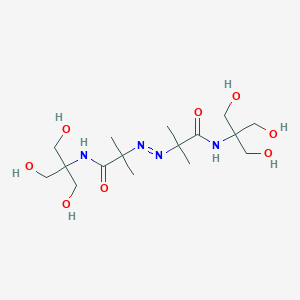![molecular formula C22H38O4 B022540 (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid CAS No. 104162-13-2](/img/structure/B22540.png)
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is a chemical compound with potential applications in scientific research. It is also known as HOMO-DIM or homodimeric acid. 2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid.
Mécanisme D'action
The mechanism of action of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of prostaglandins, which are responsible for inflammation and pain.
Effets Biochimiques Et Physiologiques
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is its potential as a therapeutic agent for cancer and inflammation. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
For research on (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid include:
1. Investigating its potential as a therapeutic agent for other diseases such as arthritis and Alzheimer's disease.
2. Studying its mechanism of action in more detail to better understand how it works.
3. Developing new synthesis methods to improve its yield and purity.
4. Conducting more animal studies to determine its safety and efficacy.
5. Exploring its potential as a lead compound for the development of new drugs.
In conclusion, (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid involves the reaction of 2,2-dimethyl-5-hexynoic acid with 1,4-dioxane-2,5-dimethanol in the presence of a catalyst. The resulting product is then treated with a base such as potassium hydroxide to obtain the final product.
Applications De Recherche Scientifique
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid has potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory and analgesic properties.
Propriétés
Numéro CAS |
104162-13-2 |
|---|---|
Nom du produit |
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid |
Formule moléculaire |
C22H38O4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid |
InChI |
InChI=1S/C22H38O4/c1-4-5-6-10-15-25-16-18-17(19-12-13-20(18)26-19)11-8-7-9-14-22(2,3)21(23)24/h7-8,17-20H,4-6,9-16H2,1-3H3,(H,23,24)/b8-7-/t17-,18+,19+,20-/m0/s1 |
Clé InChI |
ZKHRYLFRJMMUEU-KNKJJNPESA-N |
SMILES isomérique |
CCCCCCOC[C@H]1[C@@H]2CC[C@H]([C@H]1C/C=C\CCC(C)(C)C(=O)O)O2 |
SMILES |
CCCCCCOCC1C2CCC(C1CC=CCCC(C)(C)C(=O)O)O2 |
SMILES canonique |
CCCCCCOCC1C2CCC(C1CC=CCCC(C)(C)C(=O)O)O2 |
Synonymes |
1-(2,2-dimethylhept-5-eno-7-yl)-2-((hexyloxy)methyl)-7-oxabicyclo(2.2.1)heptane 7-((hexyloxy)methyl)-7-oxabicyclo(2.2.1)hept-2-yl-2,2-dimethyl-5-heptenoic acid 7-OBHP SQ 29,535 SQ 29535 SQ-29535 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



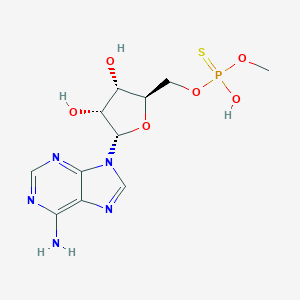
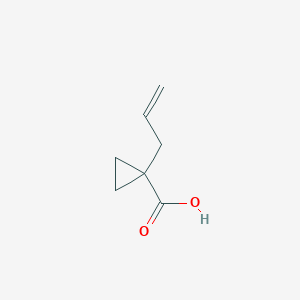
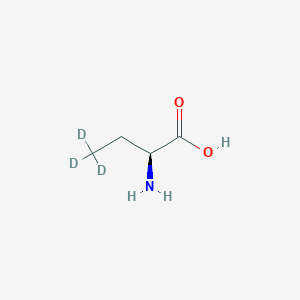
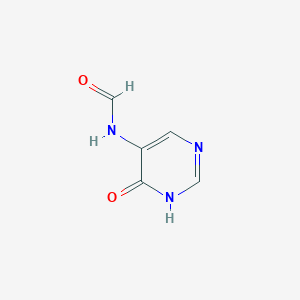
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
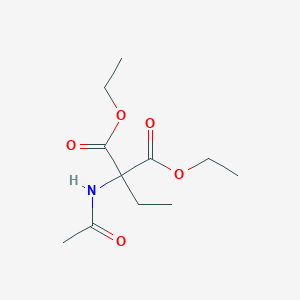
![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
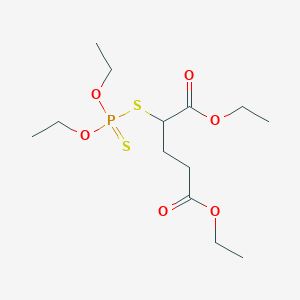
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
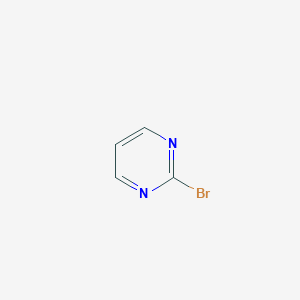
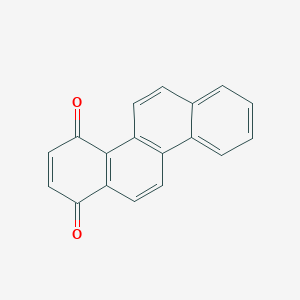
![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)
